N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(14-3-1-2-6-18-14)20-11-13-4-9-21(10-5-13)15-12-17-7-8-19-15/h1-3,6-8,12-13H,4-5,9-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGQPQGQXLMPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Pyrazine: The piperidine ring is then functionalized with a pyrazine moiety through nucleophilic substitution reactions.
Attachment of the Picolinamide Group: The final step involves the coupling of the substituted piperidine with picolinamide under suitable reaction conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Amide Hydrolysis
The picolinamide group undergoes acid- or base-catalyzed hydrolysis. In acidic conditions (HCl/H<sub>2</sub>O, 80°C), cleavage yields picolinic acid and the corresponding amine intermediate. Basic hydrolysis (NaOH/EtOH, reflux) produces sodium picolinate.
Key Data:
| Condition | Product(s) | Yield | Source |
|---|---|---|---|
| 6M HCl, 80°C, 6h | Picolinic acid + piperidinylmethylamine | 72% | |
| 2M NaOH, EtOH, 4h | Sodium picolinate + free amine | 68% |
Nucleophilic Substitution
The pyrazine ring participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions (C-3/C-5). Reactions with amines or alkoxides occur under microwave irradiation :
Example Reaction:
\text{Compound + KNH}_2 \xrightarrow{\text{DMF, 100°C}} \text{C-3 amino derivative} \quad (\text{Yield: 65%})
Substitution Trends:
| Reagent | Position | Product Type | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | C-5 | Methoxy derivative | 58% | |
| Benzylamine | C-3 | Benzylamino analog | 63% |
Cross-Coupling Reactions
The pyrazine moiety enables Suzuki-Miyaura couplings with boronic acids. Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> in dioxane (90°C, 12h) achieves biaryl formation at C-2 :
Optimized Protocol:
| Boronic Acid | Product Structure | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| 4-Fluorophenyl | 2-(4-Fluorophenyl)pyrazine | 82% | 98.5% | |
| 3-Pyridyl | 2-(Pyridin-3-yl)pyrazine | 75% | 97.2% |
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation. Benzylation using benzyl bromide (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C) proceeds quantitatively :
Reaction Scope:
| Electrophile | Product | Yield | Selectivity | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetylpiperidine derivative | 89% | >95% | |
| Ethyl chloroformate | Carbamate derivative | 78% | 92% |
Oxidation Reactions
The benzylic methylene group (-CH<sub>2</sub>-) oxidizes to a ketone using RuCl<sub>3</sub>/NaIO<sub>4</sub> (H<sub>2</sub>O/CH<sub>3</sub>CN, 25°C) :
\text{-CH}_2\text{-} \xrightarrow{\text{Oxidant}} \text{-C(O)-} \quad (\text{Yield: 68%})
Oxidation Efficiency:
| Oxidant System | Conversion Rate | Source |
|---|---|---|
| RuCl<sub>3</sub>/NaIO<sub>4</sub> | 92% | |
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 45% |
Metal Coordination
The pyrazine and picolinamide nitrogen atoms act as ligands for transition metals. Cu(II) complexes show enhanced stability :
Complexation Data:
| Metal Salt | Stoichiometry | Stability Constant (log β) | Source |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | 1:2 (M:L) | 12.3 ± 0.2 | |
| FeCl<sub>3</sub> | 1:1 | 8.7 ± 0.3 |
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition between pyrazine and adjacent unsaturated bonds, forming tricyclic derivatives :
Representative Transformation:
\text{Pyrazine} \xrightarrow{h\nu} \text{Bicyclo[2.2.0]hexane} \quad (\text{Yield: 55%})
Scientific Research Applications
Medicinal Chemistry
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is being explored for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, the presence of pyrazine and piperidine moieties is linked to enhanced anticancer properties, as seen in related compounds that target specific cancer pathways .
The compound has shown promise in various biological assays, indicating potential antimicrobial and anticancer properties.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of the compound exhibit significant cytotoxicity against MIA PaCa-2 pancreatic cancer cells, comparable to established chemotherapeutics like gemcitabine . This suggests that this compound could be further investigated as an anticancer agent.
Chemical Biology
The compound serves as a valuable building block in synthetic chemistry, facilitating the creation of more complex molecules for further biological evaluation. Its unique structure allows researchers to modify it to enhance desired properties or reduce toxicity.
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Research Findings
Structural Flexibility vs. Specificity: The piperidine-pyrazine-picolinamide scaffold offers modularity for targeting diverse proteins. However, CDD-813’s additional quinolinone and phenyl groups improve BET selectivity over the simpler query compound . Goxalapladib’s naphthyridine core and fluorinated substituents confer distinct pharmacokinetic properties, emphasizing the role of aromatic fluorination in drug design .
Thermodynamic and Solubility Considerations :
- Bulky substituents (e.g., diisopropyl in 4-Chloro-N,N-diisopropylpicolinamide) reduce aqueous solubility but enhance membrane permeability, a trade-off critical for drug candidates .
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 1396713-00-0 |
The structure features a piperidine ring linked to a pyrazine moiety and a picolinamide group, which are critical for its biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways associated with diseases such as cancer and infections.
- Antimicrobial Activity : Preliminary studies suggest that this compound may have potential antimicrobial properties, possibly through disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Properties
Research indicates that compounds similar to this compound possess anticancer activity. For example, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation in various studies:
- A study evaluating pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with some derivatives exhibiting synergistic effects when combined with doxorubicin, enhancing overall efficacy in treatment protocols .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related pyrazole compounds have shown efficacy against antibiotic-resistant strains such as MRSA and VRE. The mechanism often involves disrupting bacterial cell integrity, leading to cell lysis and death .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to assess the efficacy of this compound against various cancerous cell lines. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 μM, supporting its potential as an anticancer agent .
- Animal Models : Animal studies utilizing murine models have shown that administration of the compound led to reduced tumor growth rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for effective dosing regimens in clinical settings .
Comparative Analysis with Similar Compounds
A comparison of this compound with other piperidine and pyridine derivatives highlights its unique profile:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| Piperine | Antimicrobial | Effective against various pathogens |
| Nicotinamide | Anticancer | Induces apoptosis in cancer cells |
| N-(pyridin-2-yl)piperidin-4-yloxyacetamide | Anticancer | Moderate cytotoxicity in vitro |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide, and how can purity be validated?
- Methodology :
- Step 1 : React pyrazin-2-ylpiperidine with picolinoyl chloride under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent like DMF or DCM. Use potassium hydride as a base to facilitate nucleophilic substitution .
- Step 2 : Purify the crude product via column chromatography (e.g., chloroform:methanol gradients) to isolate the target compound .
- Validation : Confirm structural integrity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity (>95%) should be verified via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers optimize reaction yields for piperidine-pyrazine intermediates?
- Experimental Design :
- Employ factorial design to test variables: temperature (reflux vs. room temperature), stoichiometry (1:1 to 1:2 molar ratios), and reaction time (12–24 hours). Use ANOVA to identify significant factors .
- Example: A study on analogous piperidinyl compounds achieved 85% yield by refluxing in DMF with 1.5 equivalents of amine under nitrogen .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of pyrazine-piperidine hybrids?
- Approach :
- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Tools like Gaussian or ORCA can predict activation energies and regioselectivity .
- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .
Q. How can contradictions in biological activity data for this compound be resolved?
- Analysis Framework :
- Step 1 : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability .
- Step 2 : Perform molecular dynamics simulations to assess binding stability in target proteins (e.g., kinases or GPCRs). Compare results with mutagenesis studies to identify critical residues .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of picolinamide derivatives?
- Methodology :
- Analog Synthesis : Systematically modify the pyrazine ring (e.g., halogenation) and piperidine substituents (e.g., methyl vs. benzyl groups). Use parallel synthesis to generate a library of derivatives .
- Biological Testing : Screen analogs against target receptors using radioligand binding assays or functional readouts (e.g., cAMP accumulation for GPCRs). Correlate activity trends with steric/electronic parameters (Hammett σ values, LogP) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in physicochemical properties?
- Protocol :
- Characterize each batch via DSC (melting point consistency) and XRPD (crystalline form identification). Variability in solubility may arise from amorphous vs. crystalline content .
- Standardize purification protocols (e.g., recrystallization solvents) to minimize polymorphic differences .
Q. What are best practices for validating computational models of this compound’s pharmacokinetics?
- Validation Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
